molecular formula C11H14N4 B13256338 Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine CAS No. 1283108-49-5

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine

Cat. No.: B13256338
CAS No.: 1283108-49-5
M. Wt: 202.26 g/mol
InChI Key: MUHSAVYQDKXRLU-UHFFFAOYSA-N
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Description

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine typically involves the reaction of 4-methylphenylhydrazine with formamide to form the triazole ring. This is followed by the alkylation of the triazole with methyl iodide to introduce the methyl group. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-1,2,4-triazole
  • 4-(4-chlorophenyl)-1,2,4-triazole
  • 4-(4-bromophenyl)-1,2,4-triazole

Uniqueness

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is unique due to the presence of the methyl group, which can enhance its lipophilicity and improve its ability to cross cell membranes. This can result in better bioavailability and efficacy compared to other similar compounds .

Properties

CAS No.

1283108-49-5

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C11H14N4/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2/h3-6,8,12H,7H2,1-2H3

InChI Key

MUHSAVYQDKXRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC

Origin of Product

United States

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